1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling reactions: The pyrimidine and pyrazole rings are then coupled with the piperidine ring through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(pyrimidin-2-yl)-N-{4-[(1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide: Lacks the trimethyl substitution on the pyrazole ring.
1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
The presence of the trimethyl substitution on the pyrazole ring and the specific arrangement of the pyrimidine, pyrazole, and piperidine rings make 1-(pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide unique. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
1-(Pyrimidin-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and is characterized by the presence of both pyrimidine and pyrazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is C23H28N6O, and its structure can be depicted as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the pyrimidine and pyrazole rings enhances its affinity for specific receptors and enzymes, which may lead to a range of pharmacological effects.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in inflammatory processes and neurotransmitter degradation .
- Antiproliferative Effects : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit various biological activities including:
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Compounds demonstrated up to 85% inhibition at concentrations comparable to standard drugs like dexamethasone .
- Cytotoxicity Assays : Research on similar piperidine derivatives indicated significant cytotoxicity against MCF7 breast cancer cells with IC50 values ranging from 39.70 µM to lower concentrations in optimized compounds .
- Enzyme Inhibition : Studies on pyrazole analogs revealed their potential as MAO inhibitors, with some derivatives showing high selectivity towards MAO-B, indicating a possible therapeutic application in treating neurodegenerative diseases .
Properties
Molecular Formula |
C23H28N6O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O/c1-16-21(17(2)28(3)27-16)14-18-7-9-20(10-8-18)26-22(30)19-6-4-13-29(15-19)23-24-11-5-12-25-23/h5,7-12,19H,4,6,13-15H2,1-3H3,(H,26,30) |
InChI Key |
WNGZKZXKSKNOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.